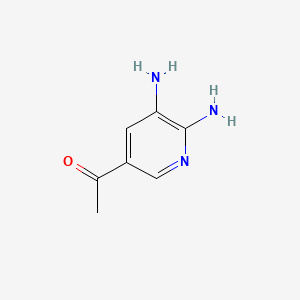

5-Acetyl-2,3-diaminopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Acetyl-2,3-diaminopyridine, also known as Amifampridine, is a drug predominantly used in the treatment of a number of rare muscle diseases . The free base form of the drug has been used to treat congenital myasthenic syndromes and Lambert–Eaton myasthenic syndrome (LEMS) since the 1990s . It is a quaternary ammonium compound that blocks presynaptic potassium channels, subsequently prolonging the action potential and increasing presynaptic calcium concentrations .

Synthesis Analysis

The synthesis of 5-Acetyl-2,3-diaminopyridine involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This yields 1H-imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step .Molecular Structure Analysis

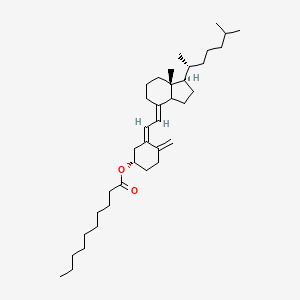

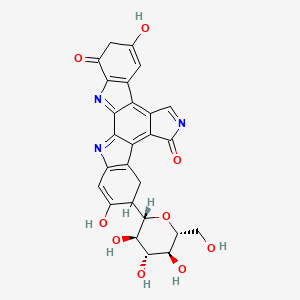

The molecular structure of 5-Acetyl-2,3-diaminopyridine is characterized by an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions of 5-Acetyl-2,3-diaminopyridine involve the reaction of 2,3-diaminopyridine with 5-R-2-hydroxybenzaldehyde (R = F, Cl, Br) with [Fe(III), Ni(II), Co(III), V(IV) and U(VI)] ions . The reaction of 2,3-diaminopyridine with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride 22 with chloroacetonitrile 23, also exists .Physical And Chemical Properties Analysis

5-Acetyl-2,3-diaminopyridine is a pale yellow to pale brown crystalline powder that melts at about 218–220 °C (424–428 °F) under decomposition . It is readily soluble in methanol, ethanol, and hot water, but only slightly in diethyl ether .Scientific Research Applications

Neuromuscular Disorders Treatment : 3,4-Diaminopyridine, a compound similar to 5-Acetyl-2,3-diaminopyridine, has been studied for its efficacy in treating Lambert–Eaton Myasthenic Syndrome (LEMS). It enhances acetylcholine release at the neuromuscular synapse, showing potential for neuromuscular transmission improvement (Wirtz et al., 2009).

Pharmaceutical Stability : Research on the stability of 3,4-Diaminopyridine, a relative of 5-Acetyl-2,3-diaminopyridine, has been conducted to determine degradation pathways and chemical structures of degradation products. This has implications for pharmaceutical formulation and shelf-life (Raust et al., 2007).

Chemical Synthesis and Characterization : A study focused on the synthesis and spectral characterization of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, a related compound. This research contributes to the understanding of the chemical behavior and potential applications of these compounds (Opozda et al., 2003).

Antimicrobial Activity : Pyridine derivatives, including those similar to 5-Acetyl-2,3-diaminopyridine, have been synthesized and tested for antimicrobial activities. This demonstrates their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Catalysis in Chemical Reactions : Derivatives of 3,4-diaminopyridine, a relative of 5-Acetyl-2,3-diaminopyridine, have been studied as catalysts for acyl-transfer reactions. This research informs the design of catalysts in organic synthesis (Held et al., 2007).

Insecticidal Properties : Certain pyridine derivatives have been synthesized and evaluated for insecticidal properties against cowpea aphids. This shows the potential of 5-Acetyl-2,3-diaminopyridine and similar compounds in pest control applications (Bakhite et al., 2014).

Ion Channel Blocking : 3,4-Diaminopyridine has been found to be a potent blocker of potassium channels in squid axon membranes, suggesting similar potential for 5-Acetyl-2,3-diaminopyridine in neuroscience and pharmacology (Kirsch & Narahashi, 1978).

Anticancer Potential : The synthesis of novel compounds related to 2,3-diaminopyridine and their evaluation for anticancer activities has been explored, highlighting the potential therapeutic applications of such compounds (Abdel-megeed et al., 2012).

Mechanism of Action

The mechanism of action of 5-Acetyl-2,3-diaminopyridine involves blocking presynaptic potassium channels, subsequently prolonging the action potential and increasing presynaptic calcium concentrations . This is particularly useful in the treatment of Lambert–Eaton myasthenic syndrome (LEMS), a rare auto-immune disorder of the neuromuscular junction .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Amifampridine phosphate has orphan drug status in the EU for Lambert–Eaton myasthenic syndrome and Catalyst holds both an orphan designation and a breakthrough therapy designation in the US . In May 2019, the U.S. Food and Drug Administration (FDA) approved amifampridine tablets under the trade name Ruzurgi for the treatment of Lambert-Eaton myasthenic syndrome (LEMS) in patients 6 to less than 17 years of age . This is the first FDA approval of a treatment specifically for pediatric patients with LEMS .

properties

IUPAC Name |

1-(5,6-diaminopyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,8H2,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAYZPGADABAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2,3-diaminopyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)